Methylsulfinylwarfarin
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Overview
Description
Methylsulfinylwarfarin is a chemical compound known for its anticoagulant properties. It is a derivative of warfarin, a widely used anticoagulant medication. This compound is characterized by the presence of a methylsulfinyl group attached to the warfarin structure, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylsulfinylwarfarin involves several key steps:
Reaction of 4-methylthiobenzaldehyde with acetone: This reaction yields E-4-methylmercaptophenyl-3-buten-2-one with a 90% yield.
Oxidation: The product is then oxidized using sodium periodate to form the sulfoxide without forming any sulfone byproducts, achieving a 55% yield.
Reaction with 4-hydroxycoumarin: The sulfoxide reacts with 4-hydroxycoumarin at 140°C without a solvent to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methylsulfinylwarfarin undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced back to its thiol form.
Substitution: Various substituents can be introduced at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted warfarin derivatives.
Scientific Research Applications
Methylsulfinylwarfarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on various biological pathways and its potential as a research tool in studying blood coagulation mechanisms.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in preventing thromboembolic disorders.
Mechanism of Action
Methylsulfinylwarfarin exerts its effects by inhibiting the synthesis of vitamin K-dependent clotting factors. It acts on the enzyme vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting its anticoagulant effect .
Comparison with Similar Compounds
Warfarin: The parent compound, widely used as an anticoagulant.
Heparin: Another anticoagulant with a different mechanism of action.
Direct Oral Anticoagulants (DOACs): A newer class of anticoagulants with different pharmacological profiles.
Comparison:
Warfarin: Methylsulfinylwarfarin has a similar mechanism of action but may offer enhanced pharmacological properties due to the presence of the methylsulfinyl group.
Heparin: Unlike this compound, heparin acts by accelerating the activity of antithrombin III.
This compound stands out due to its unique structural modifications, which may offer advantages in terms of efficacy and safety profiles compared to other anticoagulants.
Properties
CAS No. |
89434-45-7 |
---|---|
Molecular Formula |
C20H18O5S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-methylsulfinylphenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C20H18O5S/c1-12(21)11-16(13-7-9-14(10-8-13)26(2)24)18-19(22)15-5-3-4-6-17(15)25-20(18)23/h3-10,16,22H,11H2,1-2H3 |
InChI Key |
AQJSRROQSBLBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)S(=O)C)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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